molecular formula C19H26N2O2 B2673003 N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1797345-38-0

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2673003
CAS No.: 1797345-38-0
M. Wt: 314.429
InChI Key: PXVCTSVKHOQSEU-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypiperidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound featuring a cyclohexene carboxamide core linked to a para-substituted phenyl ring bearing a 3-methoxy-piperidine moiety. The cyclohexene ring introduces conformational rigidity, which may enhance selectivity in molecular interactions compared to fully saturated analogues.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-23-18-8-5-13-21(14-18)17-11-9-16(10-12-17)20-19(22)15-6-3-2-4-7-15/h2-3,9-12,15,18H,4-8,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVCTSVKHOQSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves several steps. The synthetic routes and reaction conditions are typically complex and require precise control to achieve the desired product. Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic effects and interactions with biological systems. In medicine, it is investigated for its potential use in drug development and treatment of various diseases. In industry, it is used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogues of N-[4-(3-methoxypiperidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide often differ in three key regions:

Cyclohexene vs. Cyclohexane Rings : Saturation of the cyclohexene ring alters molecular flexibility.

Substituents on the Piperidine/Piperazine Ring : Methoxy group position (e.g., 3-methoxy vs. 2-methoxy) impacts steric and electronic properties.

Additional Functional Groups : Presence of pyridinyl or ethylamine chains modifies solubility and target binding.

Structural and Functional Comparison Table

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility (mg/mL) Reported Activity
This compound (Target) Cyclohex-3-ene carboxamide, 3-methoxy-piperidine on phenyl ~356.45 (estimated) Not reported Hypothesized CNS activity (based on structural motifs)
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide HCl (1:3) Cyclohexane carboxamide, 2-methoxy-piperazine, pyridinyl-ethyl chain, hydrochloride salt ~662.07 (exact) Enhanced (salt form) Potential dopaminergic/serotonergic modulation (inferred from piperazine analogs)

Key Research Findings and Implications

  • Ring Saturation : The cyclohexene ring in the target compound introduces a planar, rigid conformation that may improve binding to flat hydrophobic pockets (e.g., kinase ATP-binding sites) compared to the flexible cyclohexane in the analog .
  • Piperidine vs.
  • Substituent Position : The 3-methoxy group on the piperidine (target) versus 2-methoxy on the piperazine (analog) could alter hydrogen-bonding patterns with targets like serotonin or dopamine receptors.

Biological Activity

N-[4-(3-Methoxypiperidin-1-YL)Phenyl]Cyclohex-3-Ene-1-Carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound has the molecular formula C19H26N2O2C_{19}H_{26}N_{2}O_{2} and a molecular weight of 314.43 g/mol. The synthesis typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with cyclohex-3-enecarboxylic acid chloride in the presence of a base such as triethylamine. This process can be optimized in industrial settings using automated reactors for enhanced yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to significant physiological responses. Understanding these interactions is essential for elucidating its therapeutic potential.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising antimicrobial activities. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Although specific data on this compound's antimicrobial efficacy is limited, the structural analogs suggest a potential for similar activity .

Anticancer Activity

Research into related compounds has revealed anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The ability of piperidine derivatives to affect cellular pathways involved in cancer progression indicates that this compound may possess similar effects, warranting further investigation into its cytotoxicity against specific cancer types .

Case Studies

  • Study on Antimicrobial Activity : A study examining pyrrole-based compounds found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL. While this study did not directly test this compound, it highlights the potential biological relevance of similar compounds .
  • Anticancer Research : In vitro evaluations of piperidine derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanisms involved included apoptosis induction and cell cycle arrest, suggesting that this compound might also exhibit these properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial8
Compound BAnticancer5
Compound CAntimicrobial12

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